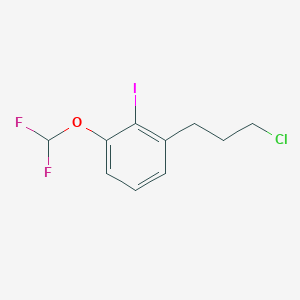
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the chloropropyl and difluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions may involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts like palladium or nickel complexes are often employed, along with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of probes or ligands for studying biological systems.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene depends on its specific application
Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Chemical Modifications: The compound can undergo chemical modifications within biological systems, leading to the formation of active metabolites.
Signal Transduction: It may influence signal transduction pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-2-iodobenzene: Lacks the difluoromethoxy group, which may affect its reactivity and applications.
1-(3-Chloropropyl)-3-methoxy-2-iodobenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to different chemical properties.
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-iodobenzene: The trifluoromethoxy group may impart different electronic effects compared to the difluoromethoxy group.
Properties
Molecular Formula |
C10H10ClF2IO |
|---|---|
Molecular Weight |
346.54 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-6-2-4-7-3-1-5-8(9(7)14)15-10(12)13/h1,3,5,10H,2,4,6H2 |
InChI Key |
BGQNEBNZBVBQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)I)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
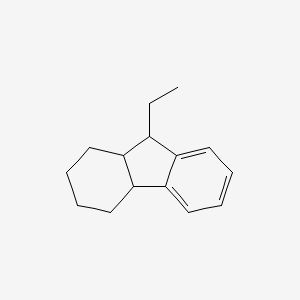
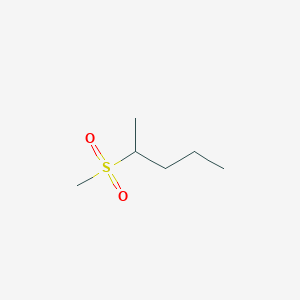
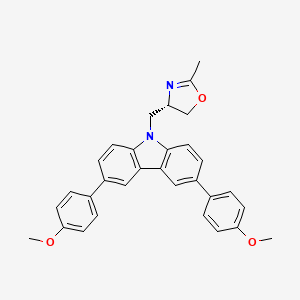
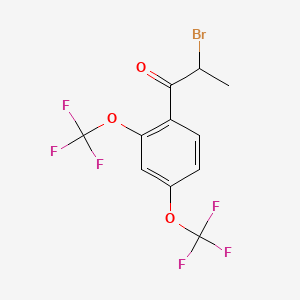
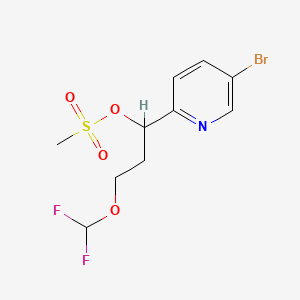
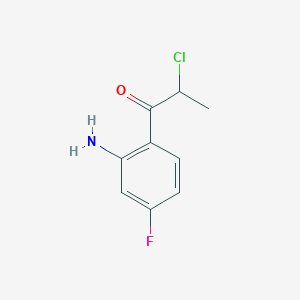



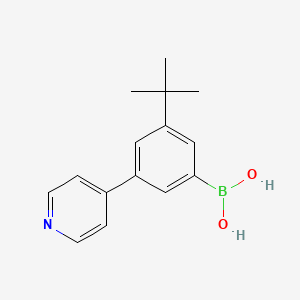
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)
